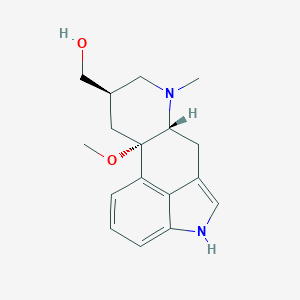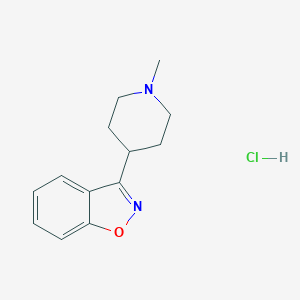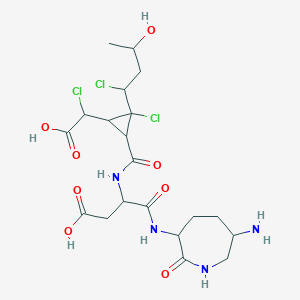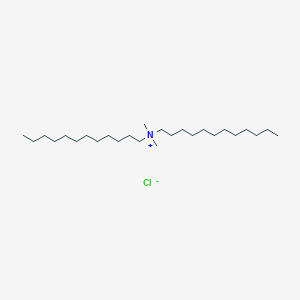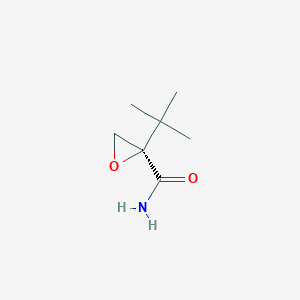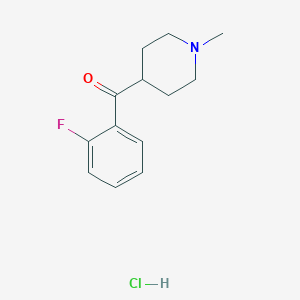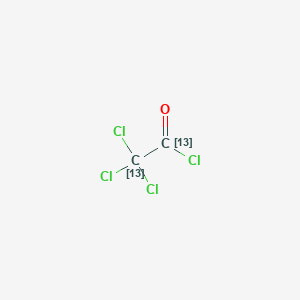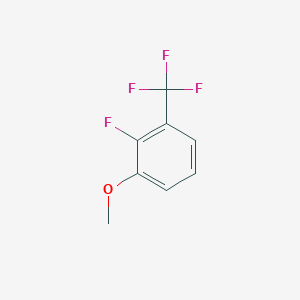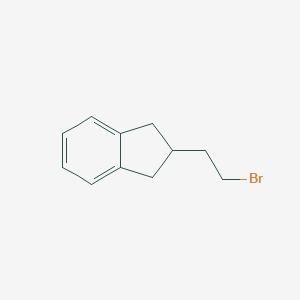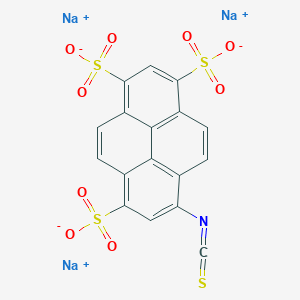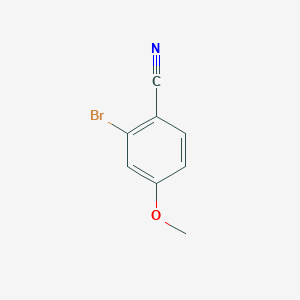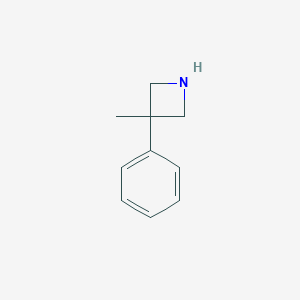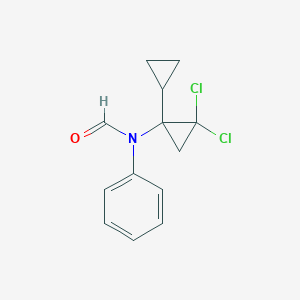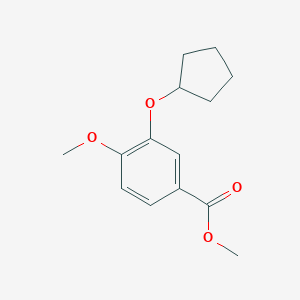![molecular formula C15H14N2O3S B121764 6-(2,5-Dimethoxyphenyl)-2-methylimidazo[2,1-B]thiazole-5-carboxaldehyde CAS No. 143951-31-9](/img/structure/B121764.png)
6-(2,5-Dimethoxyphenyl)-2-methylimidazo[2,1-B]thiazole-5-carboxaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-(2,5-Dimethoxyphenyl)-2-methylimidazo[2,1-B]thiazole-5-carboxaldehyde, also known as DMT, is a potent psychedelic compound that has been used for centuries in traditional South American shamanic rituals. In recent years, it has gained popularity in the Western world as a recreational drug due to its intense hallucinogenic effects. However, the scientific community has also been researching DMT for its potential therapeutic applications in various fields.
作用機序
The exact mechanism of action of 6-(2,5-Dimethoxyphenyl)-2-methylimidazo[2,1-B]thiazole-5-carboxaldehyde is not fully understood, but it is believed to act primarily on the serotonin system in the brain. Specifically, it is thought to bind to and activate the 5-HT2A receptor, leading to a cascade of downstream effects that ultimately result in the intense hallucinations and altered states of consciousness associated with 6-(2,5-Dimethoxyphenyl)-2-methylimidazo[2,1-B]thiazole-5-carboxaldehyde use.
生化学的および生理学的効果
6-(2,5-Dimethoxyphenyl)-2-methylimidazo[2,1-B]thiazole-5-carboxaldehyde has been shown to have a wide range of biochemical and physiological effects. In addition to its effects on the serotonin system, it has been shown to increase levels of the neurotrophic factor BDNF, which may contribute to its neuroprotective effects. It also appears to have anti-inflammatory effects, and may modulate the immune system. Additionally, 6-(2,5-Dimethoxyphenyl)-2-methylimidazo[2,1-B]thiazole-5-carboxaldehyde has been shown to increase heart rate and blood pressure, and may have effects on other physiological systems such as the respiratory system.
実験室実験の利点と制限
6-(2,5-Dimethoxyphenyl)-2-methylimidazo[2,1-B]thiazole-5-carboxaldehyde has several advantages as a research tool, including its potent and rapid onset of action, its ability to induce intense and reproducible altered states of consciousness, and its relative safety profile. However, there are also several limitations to its use in lab experiments, including the difficulty in obtaining and synthesizing the compound, the potential for confounding variables such as set and setting, and the ethical considerations involved in administering a potent psychedelic compound to human subjects.
将来の方向性
There are several potential future directions for research on 6-(2,5-Dimethoxyphenyl)-2-methylimidazo[2,1-B]thiazole-5-carboxaldehyde. One area of interest is its potential therapeutic applications in psychiatry and neurology, particularly in the treatment of depression, anxiety, and addiction. Additionally, there is growing interest in the use of 6-(2,5-Dimethoxyphenyl)-2-methylimidazo[2,1-B]thiazole-5-carboxaldehyde as a tool for studying consciousness and the nature of subjective experience. Finally, there is ongoing research into the biochemical and physiological effects of 6-(2,5-Dimethoxyphenyl)-2-methylimidazo[2,1-B]thiazole-5-carboxaldehyde, and its potential applications in the treatment of neurodegenerative diseases and other conditions.
合成法
6-(2,5-Dimethoxyphenyl)-2-methylimidazo[2,1-B]thiazole-5-carboxaldehyde can be synthesized using various methods, including the Leuckart-Wallach reaction, the Eschweiler-Clarke reaction, and the Gattermann reaction. The most commonly used method is the Leuckart-Wallach reaction, which involves the reduction of N,N-dimethyltryptamine with formic acid and ammonium formate.
科学的研究の応用
6-(2,5-Dimethoxyphenyl)-2-methylimidazo[2,1-B]thiazole-5-carboxaldehyde has been studied extensively for its potential therapeutic applications in various fields, including psychiatry, neurology, and oncology. It has been shown to have antidepressant and anxiolytic effects, and may also be useful in the treatment of addiction and post-traumatic stress disorder (PTSD). Additionally, 6-(2,5-Dimethoxyphenyl)-2-methylimidazo[2,1-B]thiazole-5-carboxaldehyde has been studied for its potential neuroprotective and anti-inflammatory effects, and may have applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
特性
CAS番号 |
143951-31-9 |
|---|---|
製品名 |
6-(2,5-Dimethoxyphenyl)-2-methylimidazo[2,1-B]thiazole-5-carboxaldehyde |
分子式 |
C15H14N2O3S |
分子量 |
302.4 g/mol |
IUPAC名 |
6-(2,5-dimethoxyphenyl)-2-methylimidazo[2,1-b][1,3]thiazole-5-carbaldehyde |
InChI |
InChI=1S/C15H14N2O3S/c1-9-7-17-12(8-18)14(16-15(17)21-9)11-6-10(19-2)4-5-13(11)20-3/h4-8H,1-3H3 |
InChIキー |
GDCZRKJSNGIGNN-UHFFFAOYSA-N |
SMILES |
CC1=CN2C(=C(N=C2S1)C3=C(C=CC(=C3)OC)OC)C=O |
正規SMILES |
CC1=CN2C(=C(N=C2S1)C3=C(C=CC(=C3)OC)OC)C=O |
同義語 |
6-(2,5-DIMETHOXYPHENYL)-2-METHYLIMIDAZO[2,1-B]THIAZOLE-5-CARBOXALDEHYDE |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



